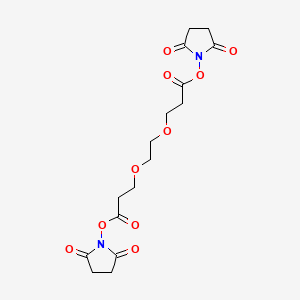

Bis-PEG2-NHS Ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORMJGWNAXHOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123502-57-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123502-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

400.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65869-63-8 | |

| Record name | 2,5-Pyrrolidinedione, 1,1′-[1,2-ethanediylbis[oxy(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Bis-PEG2-NHS Ester

This guide provides a comprehensive technical overview of Bis-PEG2-NHS Ester, a homobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. We will delve into its chemical architecture, mechanism of action, and key applications, with a focus on providing practical, field-proven insights to empower your experimental design and execution.

Unveiling the Molecular Architecture of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a short PEG spacer.[1][2] This specific structure imparts a unique combination of reactivity and hydrophilicity, making it a valuable tool in bioconjugation.

The core components of its structure are:

-

Two N-hydroxysuccinimide (NHS) Esters: These are highly reactive groups that readily form stable amide bonds with primary amines (-NH2), which are abundantly found on proteins and other biomolecules.[3][4]

-

A Diethylene Glycol (PEG2) Spacer: This hydrophilic spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[1][2] The flexibility of the PEG chain also helps to minimize steric hindrance during the conjugation reaction.[5]

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₀N₂O₁₀ | [1] |

| Molecular Weight | 400.34 g/mol | [1] |

| Physical State | White solid | [1] |

| Purity | ≥98% | [1] |

| CAS Number | 65869-63-8 | [1] |

The Chemistry of Conjugation: Mechanism of Action

The utility of this compound as a crosslinker is rooted in the reaction between its NHS ester groups and primary amines. This reaction is a classic example of nucleophilic acyl substitution.[6]

The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct.[3][6]

Figure 1: Reaction mechanism of this compound with a primary amine.

A critical factor governing the efficiency of this conjugation is the competition between the desired reaction with the amine (aminolysis) and the hydrolysis of the NHS ester by water.[6] The pH of the reaction buffer is the most significant parameter influencing this balance.[6][7]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[6][8] |

| 8.6 | 4 | 10 minutes[6][8] |

As the pH increases, the rate of hydrolysis accelerates, decreasing the half-life of the reactive ester. However, the aminolysis reaction is also more favorable at a slightly alkaline pH, as a greater proportion of the primary amines are deprotonated and thus more nucleophilic.[6][7] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[8]

Applications in Bioconjugation and Drug Development

The ability of this compound to efficiently crosslink molecules containing primary amines makes it a versatile tool in various research and therapeutic applications.

Protein Crosslinking

Homobifunctional NHS esters are frequently used to study protein structure and interactions.[9] By covalently linking proximal primary amine groups on the same or different protein molecules, researchers can gain insights into protein conformation and quaternary structure.

Antibody-Drug Conjugate (ADC) Development

A significant application of this compound is in the development of Antibody-Drug Conjugates (ADCs).[1][10] In this context, it serves as a non-cleavable linker to attach a cytotoxic drug to an antibody.[10] The antibody directs the drug to cancer cells, and upon internalization, the drug exerts its cell-killing effect. The PEG2 spacer in the linker can enhance the solubility and stability of the ADC.[1]

Experimental Protocols

The following protocols provide a general framework for using this compound in bioconjugation experiments. It is crucial to optimize the reaction conditions for each specific application.

General Protein Crosslinking Protocol

This protocol describes a general procedure for crosslinking proteins using this compound.[11]

Materials:

-

Protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the protein(s) in the amine-free buffer at a concentration of 1-10 mg/mL.[12]

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[13]

-

Initiate Crosslinking Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[14]

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[15] Incubate for 15 minutes at room temperature.

-

Purify Conjugate: Remove excess crosslinker and byproducts by using a desalting column or through dialysis.

Figure 2: A typical experimental workflow for protein crosslinking.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Hydrolysis of NHS ester due to moisture.- Suboptimal pH.- Presence of competing amines in the buffer. | - Use a fresh vial of the reagent and store it under desiccated conditions.[12]- Optimize the reaction pH within the 7.2-8.5 range.[12]- Perform a buffer exchange to an amine-free buffer like PBS or HEPES.[12] |

| Precipitation During Reaction | - Altered protein solubility after PEGylation.- High concentration of organic solvent. | - Perform a small-scale pilot experiment to determine the optimal degree of labeling.- Minimize the volume of organic solvent, keeping it below 10% of the total reaction volume.[12] |

| Poor Reproducibility | - Inconsistent pH.- Degradation of the NHS ester over time. | - Use a freshly calibrated pH meter for buffer preparation.- Aliquot the this compound upon receipt to minimize exposure to moisture.[12] |

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker with significant applications in both basic research and therapeutic development. Its well-defined structure, which includes two reactive NHS ester groups and a hydrophilic PEG2 spacer, allows for the efficient and stable conjugation of primary amine-containing molecules. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can effectively leverage this reagent to advance their scientific goals.

References

-

This compound, CAS 65869-63-8. AxisPharm. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health. [Link]

-

This compound. PubChem. [Link]

-

Bis-PEG-NHS. AxisPharm. [Link]

-

Bis-PEG21-NHS ester. Immunomart. [Link]

-

Protocol for PEG NHS Reagents. AxisPharm. [Link]

-

This compound. Glyco MindSynth. [Link]

-

General protein-protein cross-linking. PubMed. [Link]

-

Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting. PubMed Central. [Link]

-

65869-63-8|this compound. ChemExpress. [Link]

Sources

- 1. This compound, CAS 65869-63-8 | AxisPharm [axispharm.com]

- 2. This compound, 65869-63-8 | BroadPharm [broadpharm.com]

- 3. glenresearch.com [glenresearch.com]

- 4. medkoo.com [medkoo.com]

- 5. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Introduction: Deconstructing the Bis-PEG2-NHS Ester

An In-depth Technical Guide to the Bis-PEG2-NHS Ester: Mechanism, Protocols, and Applications

In the landscape of bioconjugation, the this compound has emerged as a cornerstone reagent for covalently linking molecules.[1][2] As a homobifunctional crosslinker, its architecture is elegantly simple yet remarkably effective: two N-hydroxysuccinimide (NHS) ester groups are positioned at the termini of a discrete-length, two-unit polyethylene glycol (PEG) spacer.[1][3] This structure enables the crosslinking of molecules bearing primary amines, such as the N-terminus of polypeptide chains and the ε-amine of lysine residues, which are typically abundant and accessible on protein surfaces.[4][5]

This guide provides a deep dive into the core mechanism of the this compound, explores the critical parameters that govern its reactivity, and presents detailed protocols for its principal applications. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile tool with precision and confidence.

Part 1: The Core Mechanism of Action

Understanding the efficacy of this compound requires an appreciation for its three constituent features: the reactivity of the NHS esters, the physicochemical contributions of the PEG2 spacer, and the crosslinking capability endowed by its bifunctional nature.

The Engine of Reactivity: The NHS Ester

The N-hydroxysuccinimide ester is a highly efficient amine-reactive functional group.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine (-NH₂), in its unprotonated and therefore nucleophilic state, attacks the electrophilic carbonyl carbon of the NHS ester.[7][8] This forms a transient tetrahedral intermediate, which subsequently collapses. The stable N-hydroxysuccinimide (NHS) molecule is expelled as a leaving group, resulting in the formation of a highly stable amide bond between the target molecule and the linker.[7][9][10]

Caption: Reaction mechanism of an NHS ester with a primary amine.

The Modulator: The PEG2 Spacer

The polyethylene glycol (PEG) spacer is not merely a passive linker; it imparts several advantageous properties to the crosslinker and the final conjugate.[11][12]

-

Enhanced Hydrophilicity: The PEG chain is highly water-soluble due to the ability of its ethylene oxide units to form hydrogen bonds with water.[12] This property increases the aqueous solubility of the crosslinker itself and can help to counterbalance the hydrophobicity of other molecules in the conjugate, such as certain cytotoxic drugs in Antibody-Drug Conjugates (ADCs).[1][13]

-

Reduced Immunogenicity: PEGylation, the attachment of PEG chains, can mask immunogenic epitopes on a molecule's surface, potentially reducing the risk of an immune response.[11][12]

-

Flexibility and Minimized Steric Hindrance: The C-O bonds within the PEG chain can rotate freely, giving the spacer conformational flexibility.[12] This allows the reactive NHS ester groups to access primary amines that might otherwise be sterically hindered.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which reduces renal clearance and extends its circulation half-life.[14][]

The Architect of Structure: Homobifunctionality

With two identical NHS ester groups, the this compound can covalently link two different molecules that each possess a primary amine (intermolecular crosslinking) or link two amine groups within the same molecule (intramolecular crosslinking).[2][5] This capability is fundamental to its use in studying protein-protein interactions, mapping protein structures, and creating complex biomolecular assemblies.[16][17]

Part 2: Critical Parameters Governing the Reaction

The success of any conjugation protocol using this compound hinges on the careful control of key experimental variables. The interplay between these factors determines the efficiency of the desired reaction versus competing side reactions.

The Primacy of pH: A Delicate Balance

The pH of the reaction buffer is the single most critical factor influencing the outcome of an NHS ester conjugation.[7][8] It governs a delicate balance between two competing events: the desired reaction with the amine and the undesired hydrolysis of the NHS ester.

-

Amine Reactivity: For a primary amine to act as a nucleophile, it must be in its deprotonated (-NH₂) form. At pH levels below the amine's pKa, it exists predominantly in its protonated, unreactive ammonium form (-NH₃⁺).[8] As the pH increases above this pKa, the concentration of the reactive, deprotonated amine rises, accelerating the rate of conjugation.[18]

-

Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive.[9] The rate of this hydrolysis reaction increases significantly with increasing pH.[10][19]

Therefore, an optimal pH window must be established. For most applications, this range is pH 7.2 to 8.5 .[9][10] This range provides a sufficient concentration of nucleophilic primary amines while keeping the rate of hydrolysis manageable.[7]

Caption: pH-dependent competition between aminolysis and hydrolysis.

Competing Hydrolysis and Reagent Stability

Hydrolysis is the primary competing reaction and directly impacts conjugation efficiency.[10] The stability of the NHS ester in aqueous solution is finite and pH-dependent. It is crucial to prepare solutions of this compound immediately before use, as the NHS-ester moiety readily hydrolyzes.[20][21] Stock solutions in anhydrous organic solvents like DMSO or DMF are more stable but should be stored desiccated at -20°C to prevent moisture contamination.[5]

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [9][10] |

| 8.6 | 4 | 10 minutes | [9][10] |

| 9.0 | Room Temp | ~5 minutes | [22] |

Other Influencing Factors

-

Buffer Choice: The reaction buffer must be free of extraneous primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[5][23] Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[9][10]

-

Concentration: The kinetics of the bimolecular aminolysis reaction are dependent on the concentration of both the protein and the crosslinker. More dilute protein solutions may require a higher molar excess of the crosslinker to achieve the desired level of modification, as the competing unimolecular hydrolysis reaction becomes more probable.[10][21]

-

Temperature and Time: Reactions are typically performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C to slow the rate of hydrolysis and other side reactions.[9][24]

Part 3: Practical Applications & Experimental Protocols

The unique properties of this compound lend it to a wide array of applications in research and drug development.

Application 1: Protein-Protein Crosslinking

This technique is used to stabilize protein-protein interactions, capture transient interactions, or probe the three-dimensional structure of protein complexes.[17]

This protocol provides a general framework. Optimal conditions, particularly the molar excess of the crosslinker, should be empirically determined.[5]

-

Reagent Preparation:

-

Protein Sample: Prepare the protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.[6]

-

Crosslinker Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[5] Dissolve the reagent in anhydrous DMSO to a concentration of 25 mM (a 100x stock for a 250 µM final reaction concentration).

-

Quenching Buffer: Prepare a 1 M solution of Tris-HCl or Glycine, pH 7.5.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final desired molar excess (a starting point of 20- to 50-fold molar excess over the protein is common).[24][25] The final concentration of DMSO should ideally not exceed 10%.[24]

-

Example Calculation: For a 1 mL reaction of a 5 mg/mL (100 µM) protein, a 25-fold molar excess requires a final crosslinker concentration of 2.5 mM. Add 100 µL of 25 mM stock to 900 µL of protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[24]

-

-

Quenching the Reaction:

-

Analysis:

-

Analyze the crosslinked products using SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of new, higher molecular weight bands corresponding to protein dimers, trimers, etc.

-

Further analysis can be performed using mass spectrometry to identify the specific crosslinked residues.[26][27]

-

Caption: A typical experimental workflow for protein crosslinking.

Application 2: Antibody-Drug Conjugate (ADC) Development

This compound can be used as a non-cleavable linker to conjugate cytotoxic drugs to the lysine residues of a monoclonal antibody.[1][28] The PEG spacer enhances the solubility and stability of the final ADC construct.[13][]

Application 3: Surface Modification and Immobilization

The reagent can be used to modify surfaces that have been functionalized with primary amines.[29] For example, one NHS ester can react with an amine-coated biosensor surface, leaving the second NHS ester available to covalently capture a protein or other amine-containing ligand from a solution.[30][31] This is a common strategy for creating microarrays and diagnostic devices.[30]

Part 4: Characterization and Troubleshooting

-

Characterization: Successful conjugation can be confirmed by several methods. SDS-PAGE is a simple first step to observe shifts in molecular weight. For more detailed analysis, mass spectrometry (MS) techniques like MALDI-MS or LC-MS can determine the final mass of the conjugate, confirm the degree of labeling (number of linkers per protein), and even identify the specific sites of modification.[14][26][32]

-

Troubleshooting Low Efficiency: If conjugation efficiency is low, consider optimizing the pH (ensuring it's within the 7.2-8.5 range), increasing the molar excess of the crosslinker, or increasing the protein concentration.[33] Ensure the crosslinker is fresh and has not been prematurely hydrolyzed.

-

Potential Side Reactions: While highly selective for primary amines, NHS esters have been reported to show some reactivity towards other nucleophilic side chains like tyrosine, serine, threonine, and cysteine under specific conditions, though these reactions are generally less favorable.[34]

Conclusion

The this compound is a powerful and versatile tool for bioconjugation, offering a reliable method for crosslinking molecules through stable amide bonds. Its efficacy is rooted in the amine-specific reactivity of its NHS esters and the beneficial physicochemical properties of its hydrophilic PEG2 spacer. By understanding the core mechanism and meticulously controlling critical reaction parameters—most notably pH—researchers can achieve high conjugation efficiency and reproducibility. From fundamental protein research to the development of advanced therapeutics like ADCs, a firm grasp of this chemistry is essential for innovation and success.

References

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Available at: [Link]

-

Chen, G., et al. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Journal of the American Society for Mass Spectrometry, 23(2), 271-279. Available at: [Link]

-

Lee, Y., et al. (2010). One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters and Its Application to the Construction of Microarrays for Studies of Biomolecular Interactions. Bioconjugate Chemistry, 21(7), 1244-1251. Available at: [Link]

-

AxisPharm. (n.d.). This compound, CAS 65869-63-8. AxisPharm. Available at: [Link]

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Note: While the provided search result is a different paper, this reference is a foundational review on the topic of PEGylation and is highly relevant. The search result[14] is: From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. Available at: [Link])

-

Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Stack Exchange. Available at: [Link]

- Barfield, R. M., & Lim, R. K. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Royal Society of Chemistry.

-

Fee, C., & Van Alstine, J. (2004). PEGylation of Proteins: A Structural Approach. BioPharm International. Available at: [Link]

-

Lee, Y., et al. (2010). One-step, acid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions. PubMed. Available at: [Link]

-

YouTube. (2021). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). YouTube. Available at: [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

-

Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available at: [Link]

-

Gryshuk, A. L., et al. (2020). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 44(41), 17955-17966. Available at: [Link]

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]

-

Wagner, J. C., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(20), 5849-5857. Available at: [Link]

-

AxisPharm. (n.d.). Bis-PEG-NHS. AxisPharm. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). Instructions for NHS/Nitrophenyl Azide Crosslinkers. Thermo Fisher Scientific. Available at: [Link]

-

Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87. Available at: [Link]

Sources

- 1. This compound, CAS 65869-63-8 | AxisPharm [axispharm.com]

- 2. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]

- 3. This compound, 65869-63-8 | BroadPharm [broadpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. precisepeg.com [precisepeg.com]

- 12. chempep.com [chempep.com]

- 13. books.rsc.org [books.rsc.org]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 23. lumiprobe.com [lumiprobe.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. benchchem.com [benchchem.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. glenresearch.com [glenresearch.com]

- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]

A-Comprehensive-Guide-to-the-Solubility-and-Handling-of-Bis-PEG2-NHS-Ester-in-Aqueous-Buffers-for-Bioconjugation

Abstract

Bis-PEG2-NHS Ester is a homobifunctional crosslinking agent widely utilized in bioconjugation, particularly for linking amine-containing molecules. Its polyethylene glycol (PEG) spacer enhances aqueous solubility, a desirable trait for reactions involving biological macromolecules.[1][2][] However, the N-hydroxysuccinimide (NHS) ester functional groups, which are crucial for reacting with primary amines, are highly susceptible to hydrolysis in aqueous environments.[4][5] This guide provides an in-depth technical analysis of the factors governing the solubility and stability of this compound in aqueous buffers. It offers field-proven protocols and best practices to help researchers maximize conjugation efficiency while minimizing hydrolytic degradation, ensuring reproducible and reliable results in drug development and other scientific applications.

Introduction to this compound

This compound is a chemical crosslinker characterized by two NHS ester groups at either end of a short, hydrophilic PEG spacer.[1][6] This structure allows it to covalently link two molecules that each possess a primary amine group (-NH2), forming stable amide bonds.[5] Its applications are prevalent in creating antibody-drug conjugates (ADCs), immobilizing proteins, and studying protein-protein interactions.[2]

The core challenge when working with this reagent is the inherent trade-off between solubility and stability. While the PEG spacer aids solubility in aqueous media, the very same aqueous environment promotes the hydrolysis of the reactive NHS esters, rendering the molecule inactive. Successfully using this compound hinges on carefully controlling the reaction conditions to favor the desired amine reaction (aminolysis) over the competing hydrolysis reaction.

Caption: Chemical Structure of this compound.

The Chemistry of NHS Esters in Aqueous Media

The success of any conjugation protocol involving this compound depends on understanding the two competing reactions at its core: aminolysis and hydrolysis.[4]

-

Aminolysis (Desired Reaction): A primary amine from a target molecule (e.g., a protein) performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7]

-

Hydrolysis (Competing Reaction): A water molecule (or hydroxide ion) attacks the same carbonyl carbon, cleaving the ester and forming an unreactive carboxylic acid. This reaction also releases NHS but consumes the reagent, preventing it from conjugating to the target.[4][8]

The fundamental challenge is that water, being the solvent, is present at a vastly higher molar concentration than the target protein, making hydrolysis a significant and constant competing threat.[4]

Caption: Competing Reaction Pathways for NHS Esters.

Factors Governing Solubility and Stability

Several environmental factors critically influence the rates of both aminolysis and hydrolysis. Meticulous control of these parameters is essential for successful conjugation.

-

pH: This is the most critical factor.[4] The reaction of NHS esters with primary amines is strongly pH-dependent.[9]

-

Below pH 7.2: Most primary amines on proteins are protonated (-NH3+), making them poor nucleophiles and slowing the desired reaction.[9]

-

pH 7.2 - 8.5: This range offers the best compromise. A sufficient portion of amines are deprotonated and reactive, while the hydrolysis rate is manageable.[10] Many protocols cite pH 8.3-8.5 as optimal.[8][11]

-

Above pH 8.5: The rate of hydrolysis increases dramatically, as the higher concentration of hydroxide ions rapidly degrades the NHS ester.[9][12]

-

-

Buffer Composition: The choice of buffer is crucial. Any buffer containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for the NHS ester.[5][13]

-

Temperature: Lower temperatures (e.g., 4°C) slow down both the aminolysis and hydrolysis reactions.[4] Performing a reaction on ice can extend the half-life of the NHS ester in the buffer, but may require a longer overall incubation time to achieve the desired level of conjugation.[5]

-

Reagent Concentration: While the PEG spacer improves the water solubility of the molecule, this compound itself has limited solubility in aqueous buffers.[1][14] Attempting to dissolve high concentrations directly into a buffer can lead to precipitation. The standard and highly recommended procedure is to first prepare a concentrated stock solution in an anhydrous (water-free) organic solvent like DMSO or DMF.[11][13]

Data Presentation: Stability of NHS Esters

The stability of an NHS ester in an aqueous buffer is often described by its half-life—the time it takes for 50% of the active ester to be hydrolyzed.

| pH | Temperature | Approximate Half-life of NHS Ester | Reference(s) |

| 7.0 | 0°C | 4-5 hours | [15][12] |

| 7.4 | RT | > 2 hours | [16] |

| 8.6 | 4°C | 10 minutes | [15][12] |

| 9.0 | RT | < 9 minutes | [16] |

| Note: "RT" denotes Room Temperature. Data is for general NHS esters and provides a strong indication of the behavior of this compound. |

Protocols for Preparing Solutions

The cardinal rule for handling this compound is to minimize its contact time with water before the intended reaction. This is best achieved by preparing a concentrated stock solution in an anhydrous organic solvent.

4.1: Recommended Protocol: Preparation of a Concentrated Stock Solution

This method is the gold standard for ensuring reagent activity and achieving reproducible results.

Materials:

-

This compound (in manufacturer's vial, stored at -20°C with desiccant)

-

Anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Use a high-quality, amine-free grade of DMF.[4][11]

-

Appropriate lab safety equipment.

Procedure:

-

Equilibrate: Allow the vial of this compound to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[17][18]

-

Dissolution: Immediately before use, add a precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-250 mM).[5][19] Vortex briefly to ensure complete dissolution.

-

Immediate Use: This stock solution should be used immediately. Do not prepare stock solutions for long-term storage, as even trace amounts of water in the solvent can degrade the reagent over time.[13][18]

4.2: Direct Dissolution in Aqueous Buffer (Use with Caution)

Direct dissolution is not recommended due to the rapid onset of hydrolysis. It should only be considered for rapid, small-scale reactions where the reagent can be added to the protein solution within seconds of dissolution. The "Recommended Protocol" (4.1) is strongly preferred for reliability and efficiency.

Caption: Recommended Workflow for Solution Preparation.

Experimental Validation and Best Practices

-

Self-Validating System: Always begin an important conjugation experiment with a fresh, unopened vial of reagent that has been properly stored and equilibrated. This serves as a crucial control against reagent degradation from previous handling.[17]

-

Solvent Volume: When adding the organic stock solution to your aqueous reaction, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 10% of the total reaction volume, to avoid denaturing the protein.[9][14]

-

Reaction Quenching: After the desired incubation period, the reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[5][10] This will consume any unreacted NHS ester.

-

Troubleshooting Precipitation: If the protein precipitates upon adding the NHS-ester stock solution, it may be due to an excessively high concentration of the organic solvent.[9] Consider using a more dilute stock solution or increasing the total reaction volume.

-

Assessing Activity: The activity of a potentially hydrolyzed NHS ester can be qualitatively assessed. Hydrolysis releases the NHS leaving group, which absorbs light around 260 nm.[17] A spectrophotometric assay comparing the absorbance at 260 nm before and after intentional base-catalyzed hydrolysis can indicate the amount of active reagent remaining.[17]

Conclusion

The successful use of this compound in aqueous buffers is a balancing act between leveraging its PEG-imparted solubility and mitigating the rapid hydrolysis of its amine-reactive NHS esters. The key to maximizing conjugation efficiency lies in meticulous planning and technique. By preparing fresh, concentrated stock solutions in anhydrous organic solvents, carefully controlling the pH of the reaction buffer to a range of 7.2-8.5, and working swiftly, researchers can minimize reagent degradation and achieve robust, reproducible bioconjugation results.

References

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

AxisPharm. (n.d.). This compound, CAS 65869-63-8. Retrieved from [Link]

-

ACS Publications. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

Nanocs. (n.d.). NHS-PEG-NHS. Retrieved from [Link]

-

Nojima, Y., et al. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

-

G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

-

AxisPharm. (n.d.). Bis-PEG-NHS. Retrieved from [Link]

-

RSC Publishing. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved from [Link]

Sources

- 1. This compound, 65869-63-8 | BroadPharm [broadpharm.com]

- 2. This compound, CAS 65869-63-8 | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]

- 7. NHS-PEG-NHS [nanocs.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. broadpharm.com [broadpharm.com]

- 19. benchchem.com [benchchem.com]

A Senior Application Scientist's In-depth Technical Guide to PEGylated N-Hydroxysuccinimide (NHS) Ester Derivatives for Bioconjugation

Introduction: The Strategic Imperative of PEGylation in Modern Biotherapeutics

In the landscape of advanced drug development and biological research, the covalent modification of biomolecules—a process broadly termed bioconjugation—stands as a cornerstone technology. Among the myriad of chemical strategies, the use of Polyethylene Glycol (PEG) derivatives, particularly those activated with N-Hydroxysuccinimide (NHS) esters, has emerged as a dominant and versatile approach. This guide provides a deep technical dive into the principles, practical execution, and critical considerations of using PEGylated NHS esters for the targeted modification of proteins, peptides, and other amine-containing biomolecules.

The primary goal of PEGylation is to enhance the therapeutic properties of a parent molecule. By attaching PEG chains, we can strategically alter its physicochemical characteristics, leading to significant pharmacological advantages. These benefits include improved drug solubility, extended circulatory half-life by reducing renal clearance, and enhanced stability against proteolytic degradation.[1][2][3] Furthermore, the PEG moiety can act as a steric shield, masking immunogenic epitopes on the protein surface and thereby reducing the potential for an adverse immune response in the patient.[3][4][5] This guide will elucidate the chemical underpinnings of this powerful technology, provide field-proven protocols, and offer insights into the characterization and potential challenges of the resulting bioconjugates.

The Chemistry of Amine-Reactive PEGylation: A Tale of Two Nucleophiles

The efficacy of PEGylated NHS esters lies in their specific reactivity towards primary amines (–NH₂). These functional groups are readily available on biomolecules, primarily at the N-terminus of polypeptide chains and on the side chain of lysine residues.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a highly stable, covalent amide bond.[7][8]

However, the success of this conjugation is critically dependent on a competitive interplay between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water). Understanding and controlling the factors that influence this competition is paramount for achieving high conjugation efficiency and a homogenous product.

The Decisive Role of pH

The pH of the reaction buffer is the single most critical parameter governing the outcome of an NHS ester conjugation.[8][9] The reactivity of the primary amine is contingent on it being in its unprotonated, nucleophilic state.[8][10]

-

At acidic pH (below ~7): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[8][9]

-

At alkaline pH (above ~9): While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester also accelerates dramatically.[6][9] This leads to a rapid loss of the reactive PEG reagent and inefficient conjugation.

Therefore, a careful balance must be struck. The optimal pH range for most NHS ester bioconjugation reactions is typically between 7.2 and 8.5 .[6][8][11] Within this window, a sufficient concentration of primary amines is deprotonated to react efficiently, while the rate of hydrolysis remains manageable.

Reaction Kinetics: Aminolysis vs. Hydrolysis

The competition between aminolysis and hydrolysis is a kinetic race. While the rate of hydrolysis increases with pH, the rate of aminolysis with a primary amine increases more significantly, favoring the desired conjugation reaction within the optimal pH range.[12]

Below is a table summarizing the hydrolytic stability of NHS esters at various pH values, underscoring the importance of precise pH control and timely execution of the conjugation reaction.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [6] |

| 8.0 | 4 | ~1 hour | [12] |

| 8.5 | Room Temperature | 125-180 minutes | [13] |

| 8.6 | 4 | 10 minutes | [6] |

| 9.0 | Room Temperature | Minutes | [12][13] |

This data clearly illustrates that as the pH increases, the window of opportunity for effective conjugation narrows due to the rapid hydrolysis of the PEG-NHS ester.

Experimental Design and Protocols: A Self-Validating Approach

A robust bioconjugation protocol is one that is not only reproducible but also includes inherent checks to validate its success. The following sections provide detailed methodologies and the rationale behind each step.

Essential Pre-Reaction Considerations

-

Buffer Selection: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[14][15] Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are excellent choices, carefully adjusted to the optimal pH range (7.2-8.5).[6]

-

PEG-NHS Ester Preparation: PEG-NHS esters are moisture-sensitive.[14][15] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. It is highly recommended to dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7][9][14] Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[14][15]

-

Protein Preparation: The protein solution should be free of any amine-containing contaminants. If the protein has been stored in a buffer like Tris, it must be exchanged into an appropriate amine-free buffer via dialysis or desalting column. The concentration of the protein should be accurately determined. Labeling reactions are generally more efficient with more concentrated protein solutions (1-10 mg/mL).[9][15]

Visualizing the Core Reaction Workflow

The following diagram illustrates the fundamental workflow for a typical protein PEGylation experiment.

Sources

- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 11. idosi.org [idosi.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. broadpharm.com [broadpharm.com]

Introduction: The Molecular Bridge Engineering Modern Biotherapeutics

An In-depth Technical Guide to PEG Spacer Arms in Crosslinking Reagents

In the landscape of advanced biotherapeutics, the ability to precisely link molecules—be it a targeting antibody to a potent drug payload, a protein to a nanoparticle, or biomolecules into a hydrogel matrix—is paramount. This molecular linkage is accomplished by crosslinking reagents, and at the heart of many of the most successful modern reagents lies the Poly(ethylene glycol) (PEG) spacer arm.[1] From a Senior Application Scientist's perspective, the choice of a crosslinker is not merely about connecting Point A to Point B; it is about engineering a system with optimal performance, stability, and safety. The PEG spacer is the critical component that provides this engineering finesse.

PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[2] Its widespread adoption in biotechnology and pharmaceuticals stems from a unique combination of properties:

-

Hydrophilicity: PEG is highly soluble in water and many organic solvents, a property it confers to the molecules it's attached to.[2][3][4]

-

Biocompatibility: It is biologically inert, non-toxic, and generally non-immunogenic, making it suitable for in vivo applications.[2][3][5]

-

Flexibility: The polymer chain is highly flexible, allowing for conformational freedom in the conjugated molecules.[2]

When incorporated as a spacer arm in a crosslinker, PEG transforms the reagent from a simple tether into a multifunctional tool that enhances the overall properties of the resulting bioconjugate.[6] This guide provides an in-depth exploration of the core principles of PEG spacer arms, the causality behind design choices, and their practical application in research and drug development.

The Architect's Toolkit: Structural and Functional Diversity of PEG Crosslinkers

The effectiveness of a PEG crosslinker is determined by its architecture. Key variables such as spacer length, branching, and the nature of the terminal reactive groups must be carefully selected to match the specific application.

The Critical Role of Spacer Arm Length

The length of the PEG spacer arm, defined by the number of repeating ethylene oxide units (n), is a fundamental design parameter that significantly influences the properties of the final conjugate.[7] A distinction is often made between short-chain (typically n=2 to 12) and long-chain (n>12) PEGs.[8][9]

-

Short-Chain PEG Spacers (e.g., PEG2-PEG12): These are used when a compact linkage is desired with minimal steric hindrance introduced by the spacer itself.[8] They provide sufficient hydrophilicity to improve the solubility of many small molecule payloads without dramatically increasing the overall size of the conjugate.[9]

-

Long-Chain PEG Spacers (e.g., PEG24, PEG48, or larger): Longer chains are preferred when the primary goals are to significantly improve solubility, extend circulation half-life, and reduce immunogenicity.[7][8] The long, flexible PEG chain creates a large hydrodynamic radius, which slows renal clearance and shields the bioconjugate from proteolytic enzymes and the immune system.[10][11] However, excessively long chains can sometimes introduce steric hindrance that may impede the binding of a targeting molecule (like an antibody) to its receptor.[7]

Table 1: Impact of PEG Spacer Arm Length on Antibody-Drug Conjugate (ADC) Properties

| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., >PEG12) | Rationale & Causality |

|---|---|---|---|---|

| Solubility | Low (if payload is hydrophobic) | Improved | Significantly Improved | The hydrophilic PEG chain creates a hydration shell, masking the hydrophobic payload and preventing aggregation.[10][12] |

| Circulation Half-Life | Short | Moderately Increased | Substantially Increased | Longer PEG chains increase the hydrodynamic volume, reducing renal filtration and shielding from clearance mechanisms.[7][13] |

| In Vitro Cytotoxicity (IC50) | High Potency | Slight Reduction Possible | Potential for Significant Reduction | Longer PEG chains can introduce steric hindrance, potentially slowing down payload release or cell internalization, which can reduce potency in vitro.[7] |

| Drug-to-Antibody Ratio (DAR) | Limited by Aggregation | Allows Higher DAR | Enables Highest Stable DAR | PEG's ability to solubilize hydrophobic payloads allows more drug molecules to be attached per antibody without causing aggregation.[12][13] |

Molecular Architecture: Linear vs. Branched (Multi-Arm) PEG

Beyond simple linear chains, PEG crosslinkers can be synthesized with branched or "multi-arm" structures.[14] This architectural choice has profound implications for payload capacity and the physical properties of materials like hydrogels.

-

Linear PEG: Consists of a straight chain with functional groups at one or both ends.[8] They are predictable, synthetically straightforward, and ideal for most standard bioconjugation applications.

-

Branched PEG: Features multiple PEG arms extending from a central core.[8] Their key advantages include a higher payload capacity (allowing for multivalent conjugation) and superior shielding effects, which can further enhance in vivo circulation time and reduce immunogenicity.[8][12] In the context of hydrogels, multi-arm PEGs create a higher crosslinking density.[7][15]

Table 2: Comparative Properties of Multi-Arm PEG Hydrogels

| Property | 4-Arm PEG | 8-Arm PEG | Rationale & Causality |

|---|---|---|---|

| Crosslinking Efficiency | Lower | Higher | A greater local concentration of reactive arms in 8-arm PEG leads to more efficient network formation with fewer defects.[7][15] |

| Storage Modulus (Stiffness) | Lower | Higher | The higher crosslinking density of 8-arm PEG hydrogels results in a stiffer, more mechanically robust material.[7] |

| Swelling Ratio | Higher | Lower | At the same molar concentration of reactive groups, 8-arm PEG hydrogels have a higher crosslinking density, which restricts the uptake of water and results in a lower swelling ratio.[7] |

The Question of Stability: Cleavable vs. Non-Cleavable Linkers

A pivotal decision in crosslinker design is whether the linkage should be permanent or temporary. This choice dictates how and where a payload is released from its carrier.[16][17]

-

Non-Cleavable Linkers: These form stable, covalent bonds (e.g., thioether, amide) that resist degradation under physiological conditions.[16] They are the preferred choice when long-term stability is paramount, such as in PEGylating proteins to extend their half-life or creating durable hydrogels.[16][18] In the context of ADCs, the payload is released only after the complete lysosomal degradation of the antibody carrier.[19]

-

Cleavable Linkers: These are engineered with specific chemical bonds that can be selectively broken in response to certain physiological triggers.[1][16] This allows for the controlled release of a payload at a specific target site, which is highly advantageous in drug delivery.[1][20]

Common cleavage mechanisms include:

-

pH-Sensitive (e.g., Hydrazones): Break down in acidic environments, such as those found in endosomes, lysosomes, or the tumor microenvironment.[1][20]

-

Enzyme-Sensitive (e.g., Peptides): Cleaved by specific enzymes (like cathepsins) that are often overexpressed in tumor cells.[20]

-

Reduction-Sensitive (e.g., Disulfides): Cleaved by reducing agents like glutathione, which is present at much higher concentrations inside cells than in the bloodstream.[20]

Table 3: Strategic Comparison of Cleavable and Non-Cleavable PEG Linkers

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

|---|---|---|

| Primary Advantage | Controlled, targeted payload release.[16][20] | High stability and predictable pharmacokinetics.[16][19] |

| Mechanism of Release | Response to specific stimuli (pH, enzymes, reducing agents).[19][20] | Degradation of the entire conjugate (e.g., antibody in a lysosome).[19] |

| "Bystander Effect" in ADCs | High potential. The released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[19] | Low to no potential. The payload is released intracellularly and is often charged, preventing diffusion out of the cell.[19] |

| Systemic Stability | Can be lower; risk of premature drug release.[19] | Very high; minimizes off-target toxicity from premature release.[16] |

| Best Suited For | Targeted cancer therapies, stimulus-responsive systems.[20] | PEGylation of therapeutic proteins, applications requiring long-term stability.[16] |

Field Applications: Where PEG Spacer Arms Drive Innovation

The theoretical advantages of PEG spacers translate into tangible benefits across numerous high-impact applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG linker is crucial for bridging the hydrophilic antibody with a typically hydrophobic and potent cytotoxic drug.[][22] The primary challenge in ADC development is achieving a high drug-to-antibody ratio (DAR) for maximum potency without causing the ADC to aggregate and clear rapidly from circulation.[12] Hydrophilic PEG linkers are the solution, enabling the creation of stable, highly-loaded ADCs with favorable pharmacokinetic profiles.[12][13] Cleavable PEG linkers are often employed to ensure the potent payload is released only after the ADC has been internalized by a cancer cell, minimizing systemic toxicity and maximizing therapeutic effect.[19][]

PEGylation of Therapeutic Proteins

PEGylation—the covalent attachment of PEG chains to a protein or peptide—is a clinically validated strategy to improve the pharmacokinetic properties of therapeutic proteins.[11][18] The process dramatically extends the protein's circulation time by increasing its size and shielding it from degradation and renal clearance.[11][23] This allows for less frequent dosing, improving patient compliance and quality of life. For example, pegfilgrastim is a PEGylated form of a granulocyte colony-stimulating factor that has a significantly longer half-life than its non-PEGylated counterpart.[18]

Diagnostics and Nanoparticle Delivery

In diagnostics and imaging, PEG linkers are used to attach detection molecules like fluorescent dyes to targeting antibodies.[18] For nanoparticle-based drug delivery systems, a dense coating of PEG chains (a "PEG shield") is used to create a "stealth" effect.[18] This hydrophilic layer prevents the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by the immune system, thereby increasing their circulation time and enhancing their accumulation at the target site.[2][18]

Experimental Methodologies: A Practical Guide

Translating theory into practice requires robust, validated protocols. The following sections provide self-validating systems for common crosslinking applications.

Protocol 1: General Protein-Protein Crosslinking using SM(PEG)n

This protocol describes the use of a heterobifunctional SM(PEG)n reagent, which contains an amine-reactive NHS-ester and a sulfhydryl-reactive maleimide group, to crosslink two proteins.

Objective: To covalently link Protein 1 (containing accessible amines, e.g., lysine residues) to Protein 2 (containing a free sulfhydryl, e.g., cysteine).

Materials:

-

Protein 1 and Protein 2

-

SM(PEG)n crosslinker (e.g., SM(PEG)4)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Desalting column for purification

Methodology:

-

Reagent Preparation:

-

Prepare Protein 1 and Protein 2 in Reaction Buffer at desired concentrations (e.g., 1-5 mg/mL).

-

Immediately before use, dissolve the SM(PEG)n crosslinker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[7]

-

-

Step 1: Modification of Protein 1 (Amine Reaction):

-

Add a 20- to 50-fold molar excess of the SM(PEG)n stock solution to the Protein 1 solution.[7] The optimal ratio may require empirical determination.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7]

-

Remove excess, non-reacted crosslinker by passing the solution through a desalting column equilibrated with Reaction Buffer. This step is critical to prevent unwanted polymerization in the next step.

-

-

Step 2: Crosslinking to Protein 2 (Sulfhydryl Reaction):

-

Immediately combine the maleimide-activated Protein 1 with Protein 2 at the desired molar ratio (a 1:1 ratio is a common starting point).

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Quenching:

-

To stop the reaction, add a small molecule with a free sulfhydryl (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-50 mM to react with any remaining maleimide groups.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight conjugate representing the crosslinked Protein 1-Protein 2 complex.

-

Conclusion and Future Perspectives

PEG spacer arms are not passive connectors; they are active modulators of a bioconjugate's physicochemical and pharmacokinetic properties.[10] Their rational inclusion in crosslinker design allows scientists to enhance solubility, prolong half-life, reduce immunogenicity, and enable targeted payload delivery.[18][] The ability to tune the length, architecture, and cleavability of the PEG spacer provides a powerful toolkit for creating safer and more effective biotherapeutics.

The field continues to evolve, with ongoing research into novel PEG architectures and alternative hydrophilic polymers.[22][24] Innovations in linker chemistry are enabling the development of next-generation therapeutics, including PROTACs and multi-specific drug conjugates, where the precise spatial arrangement and properties endowed by the spacer are more critical than ever.[5][9] A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to harness the full potential of bioconjugation in modern drug development.

References

- PurePEG. (2025, July 1). Cleavable vs.

- Benchchem. A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery Systems. Benchchem.

- Benchchem.

- Biopharma PEG.

- BOC Sciences.

- Labinsights. (2025, May 22).

- PurePEG. (2025, July 23). Cleavable vs.

- Benchchem.

- PurePEG. (2025, July 1).

- ADC Review. (2019, March 22).

- Journal of Controlled Release. (2021, September 30).

- PurePEG. (2025, July 1). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases. PurePEG.

- Precise PEG.

- PurePEG. (2025, October 16). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. PurePEG.

- Technology Networks.

- AxisPharm. (2023, February 9).

- Biopharma PEG. (2023, March 16). Cleavable & Non-Cleavable PEG Linkers for XDCs. Biopharma PEG.

- Benchchem. An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers. Benchchem.

- Thermo Fisher Scientific - US. Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific.

- Royal Society of Chemistry. (2021, December 22). The Use of Uniform PEG Compounds in the Design of ADCs.

- AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?. AxisPharm.

- PubMed. Synthesis of sulfhydryl cross-linking poly(ethylene glycol)-peptides and glycopeptides as carriers for gene delivery.

- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- ResearchGate. Synthesis and Application of New Photocrosslinkers for Poly(ethylene glycol) | Request PDF.

- Creative PEGWorks. PEG Linkers: Structure, Applications & Contributions.

- Creative PEGWorks. The case for protein PEGylation.

- ConnectSci. (2012, February 21). Synthesis and Application of New Photocrosslinkers for Poly(ethylene glycol). ConnectSci.

- PMC. Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding.

- ResearchGate. (2025, August 6). Protein PEGylation: An overview of chemistry and process considerations.

- Beta LifeScience. (2025, September 18). Pegylation Explained: Benefits, Uses & Future in Medicine. Beta LifeScience.

- ChemPep. Overview of PEG Linkers. ChemPep.

- MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)

- YouTube. (2018, May 3).

- Interchim. PEGylation reagents (linkers, crosslinkers and labels). Interchim.

- PubMed Central. (2016, January 11). Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition.

- MDPI. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI.

- BroadPharm. Multi-arm PEG. BroadPharm.

Sources

- 1. purepeg.com [purepeg.com]

- 2. chempep.com [chempep.com]

- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. adcreview.com [adcreview.com]

- 13. labinsights.nl [labinsights.nl]

- 14. Multi-arm PEG | BroadPharm [broadpharm.com]

- 15. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. purepeg.com [purepeg.com]

- 17. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]

- 18. purepeg.com [purepeg.com]

- 19. benchchem.com [benchchem.com]

- 20. purepeg.com [purepeg.com]

- 22. researchgate.net [researchgate.net]

- 23. betalifesci.com [betalifesci.com]

- 24. Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Purity and Quality of Bis-PEG2-NHS Ester: From Bench to Bioconjugate

For researchers, scientists, and drug development professionals, the success of bioconjugation hinges on the quality of the reagents employed. Among these, Bis-PEG2-NHS Ester has emerged as a valuable tool, offering a hydrophilic spacer to enhance solubility and reduce steric hindrance in crosslinking applications.[1][2] This guide provides an in-depth technical exploration of the purity and quality considerations for this compound, moving beyond a simple recitation of protocols to explain the underlying chemical principles and their practical implications. Our focus is on establishing self-validating systems to ensure the integrity of your experimental outcomes, particularly in the development of sensitive biologics like antibody-drug conjugates (ADCs).[2][3]

The Central Role of Purity in Bioconjugation

The purity of a bifunctional linker like this compound is not merely a desirable attribute; it is a critical determinant of the quality, efficacy, and safety of the final bioconjugate.[4] Impurities can introduce a cascade of undesirable effects, including the formation of ill-defined products, diminished therapeutic efficacy, and the potential for immunogenicity.[4][] Rigorous analytical characterization is therefore an indispensable step in the development of any bioconjugate.[4]

Understanding the Molecule: this compound

This compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups at either end of a short, two-unit polyethylene glycol (PEG) spacer.[1][] The NHS esters are highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[7][8][9] The PEG spacer imparts hydrophilicity, which can improve the solubility of the resulting conjugate in aqueous media.[1][10]

Key Quality Attributes and Their Scientific Implications

A comprehensive assessment of this compound quality involves evaluating several key parameters. Understanding the "why" behind each of these attributes empowers the scientist to make informed decisions and troubleshoot effectively.

| Quality Attribute | Scientific Implication | Potential Impact of Impurity |

| Identity and Structure | Confirmation that the molecule is indeed this compound is the foundational quality check. | Incorrect linker can lead to complete failure of the conjugation reaction or the formation of an entirely different product with unknown properties. |

| Purity (by area %) | Quantifies the percentage of the desired molecule in the material. | Lower purity means a higher percentage of impurities that can compete in the reaction, leading to a heterogeneous product mixture and reduced yield of the desired conjugate.[] |

| Moisture Content | NHS esters are highly susceptible to hydrolysis in the presence of water.[11][12] | Premature hydrolysis of the NHS ester renders the linker inactive, unable to react with the target amine, leading to low conjugation efficiency.[13][14] |

| Presence of Hydrolyzed Linker | The primary degradation product is the corresponding dicarboxylic acid, which is unreactive towards amines. | This impurity will not participate in the desired reaction, and its presence can complicate downstream purification and analysis.[13] |

| Residual Solvents | Solvents used in the synthesis and purification of the linker may remain in the final product. | Residual solvents can be toxic to cells and may interfere with the conjugation reaction or the stability of the biomolecule. |

The Critical Balance: Aminolysis vs. Hydrolysis

The utility of this compound is predicated on the efficient reaction of its NHS esters with primary amines (aminolysis). However, a competing and unavoidable reaction is the hydrolysis of the NHS ester by water.[7][15] The interplay between these two reactions is a critical factor influencing the success of any conjugation protocol.

The rate of both aminolysis and hydrolysis is significantly influenced by pH.[15] While the rate of hydrolysis increases with pH, the rate of aminolysis is more dramatically accelerated at a slightly alkaline pH.[15] This is because the primary amine must be unprotonated to act as a nucleophile and attack the carbonyl carbon of the NHS ester.[15]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[15][16] |

| 8.0 | 4 | ~1 hour[15] |

| 8.6 | 4 | 10 minutes[7][15][16] |

| 9.0 | Room Temperature | Minutes[15] |

This data underscores the importance of careful pH control during the conjugation reaction. A pH range of 7.2 to 8.5 is generally recommended for optimal labeling.[7][15]

Experimental Protocols for Quality Assessment

A multi-faceted analytical approach is essential for a comprehensive purity assessment of this compound.[4]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the purity of this compound and detecting non-UV active impurities.[4][17]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

-

Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

This compound sample

-

-

Procedure:

-

Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% TFA).[4]

-

Chromatographic Conditions:

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.[17]

-

Protocol 2: Structural Confirmation and Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the main component and identifying any impurities.[4][18]

-

Instrumentation:

-

HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

-

Procedure:

-

Utilize the same chromatographic conditions as described in the HPLC protocol.

-

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the confirmation of the molecular weight of this compound (C₁₆H₂₀N₂O₁₀, MW: 400.34 g/mol ) and the identification of potential impurities.[2][19]

-

Protocol 3: Quantitative ¹H NMR Spectroscopy for Absolute Purity

Quantitative NMR (qNMR) is a primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[17]

-

Instrumentation:

-

NMR Spectrometer (≥400 MHz)

-

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound and a certified internal standard (e.g., maleic acid) with a known purity.[17]

-

Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

-

Data Analysis: The purity of the this compound is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak from the internal standard.

-

Visualizing the Workflow: From Quality Control to Conjugation

The following diagrams illustrate the logical flow of ensuring the quality of this compound and its subsequent use in a typical bioconjugation workflow.

Caption: Quality control and bioconjugation workflow for this compound.

Storage and Handling: Preserving Reactivity

The chemical instability of NHS esters necessitates stringent storage and handling procedures to maintain their reactivity.[11]

-

Storage: this compound should be stored at -20°C or lower, under desiccated conditions.[1][11] Purging the vial with an inert gas like argon or nitrogen before sealing can further extend its shelf life.[11]

-

Handling: Before opening, the vial must be allowed to warm to room temperature to prevent moisture condensation, which can lead to rapid hydrolysis.[11][20] Stock solutions in anhydrous solvents like DMSO or DMF should be prepared immediately before use and any unused solution should be discarded.[12][21]

Characterization of the Final Bioconjugate

Following the conjugation reaction, it is crucial to characterize the final product to determine the extent of labeling and confirm its integrity. Mass spectrometry (MS) is a powerful tool for this purpose.[22][23][24] Techniques like MALDI-TOF MS can be used to determine the average molecular weight and the degree of PEGylation, while LC-ESI-MS can provide information on purity and heterogeneity.[22][25]

Caption: Workflow for the characterization of the final bioconjugate.

Conclusion

The successful application of this compound in bioconjugation is fundamentally dependent on a thorough understanding and rigorous control of its purity and quality. By implementing a multi-faceted analytical approach to quality control and adhering to best practices for storage, handling, and reaction conditions, researchers can ensure the generation of well-defined, reproducible bioconjugates. This commitment to scientific integrity at the reagent level is paramount for the development of novel and effective biologics.

References

-

Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

-

This compound, CAS 65869-63-8. AxisPharm. [Link]

-

Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]

-

Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate. [Link]

-

This compound | C16H20N2O10 | CID 13055590. PubChem - NIH. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]

-

This compound BP-20617. 进口试剂采购网. [Link]

-

Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Europe PMC. [Link]

-

Antibody conjugation. Fürth lab. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.. G-Biosciences. [Link]

-

Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]